molecular formula C11H14N2S B11952105 Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- CAS No. 96159-84-1

Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)-

Cat. No.: B11952105
CAS No.: 96159-84-1
M. Wt: 206.31 g/mol
InChI Key: XEUKWTMDLFTRPR-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as antimicrobial or anticancer activity. The specific pathways involved depend on the target organism or cell type .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

96159-84-1

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C11H14N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6H,7-8H2,1-2H3

InChI Key

XEUKWTMDLFTRPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NCCS2

Origin of Product

United States

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